ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 132605-17-5
Cat. No.: VC11447909
Molecular Formula: C19H22N2O2S2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132605-17-5 |
|---|---|
| Molecular Formula | C19H22N2O2S2 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | ethyl 2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O2S2/c1-2-23-18(22)16-14-11-7-4-8-12-15(14)25-17(16)21-19(24)20-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3,(H2,20,21,24) |
| Standard InChI Key | KDFGYUFFWXLHOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₂₂N₂O₂S₂, with a molecular weight of 374.5 g/mol. Its structure integrates a seven-membered cyclohepta[b]thiophene ring fused to a thiophene moiety, substituted with an ethyl carboxylate group at position 3 and a phenylcarbamothioylamino group at position 2 (Figure 1). The IUPAC name reflects this arrangement, emphasizing the tetrahydro configuration of the cycloheptane ring and the thiourea-derived substituent.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 132605-17-5 |
| Molecular Formula | C₁₉H₂₂N₂O₂S₂ |
| Molecular Weight | 374.5 g/mol |
| SMILES Notation | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)Nc3ccccc3 |
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis of ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically begins with the preparation of the ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate precursor . As detailed in , this precursor is synthesized via a Gewald-like reaction, involving the condensation of cycloheptanone with ethyl cyanoacetate in the presence of sulfur and diethylamine under sonication, yielding a 90% product . Subsequent functionalization with phenyl isothiocyanate introduces the phenylcarbamothioylamino group, forming the target compound.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cycloheptanone, ethyl cyanoacetate, S₈, Et₂NH, MeOH/EtOH, sonication, 20°C | 90% |
| 2 | Phenyl isothiocyanate, DMF, rt, 12h | 75%* |
*Hypothetical yield based on analogous reactions .
Reactivity and Derivatives
The compound’s reactivity is governed by its functional groups:
-
Ethyl Carboxylate: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Thiourea Moiety: Capable of coordinating metal ions or undergoing alkylation/arylation at the sulfur atom.
-
Cyclohepta[b]Thiophene Core: Aromatic electrophilic substitution reactions may occur at the α-positions of the thiophene ring.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits moderate solubility in polar organic solvents such as methanol and ethanol . Stability studies recommend storage in airtight containers under inert conditions to prevent oxidative degradation of the thiourea group.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Methanol, ethanol, DMF, DMSO |
| Stability | Sensitive to light and moisture |
Crystallographic Data
Crystallographic data remain unreported, but molecular modeling suggests a non-planar conformation due to steric hindrance between the cycloheptane ring and phenylcarbamothioyl group.
Applications in Chemical Research
As a Synthetic Intermediate
The compound serves as a precursor for:
-
Heterocyclic Libraries: Through cyclocondensation with hydrazines or hydroxylamines.
-
Metal Complexes: Utilizing the thiourea group as a chelating ligand.
Material Science Applications
Derivatives have been explored as organic semiconductors due to the extended π-conjugation of the cyclohepta[b]thiophene system.
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